molecular formula C8H7BO3 B610099 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde CAS No. 1195621-75-0

1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde

Cat. No.: B610099
CAS No.: 1195621-75-0
M. Wt: 161.951
InChI Key: YIPWTYBOCAQUHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde is a chemical building block belonging to the benzoxaborole class of heterocyclic compounds. Benzoxaboroles have garnered significant interest in medicinal chemistry and chemical biology for their diverse biological activities and unique mechanism of action. A key established target for several bioactive benzoxaboroles is the Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), the endonuclease responsible for pre-mRNA 3'-end processing . Inhibition of CPSF3 disrupts RNA polymerase II transcription termination, leading to downregulation of constitutively expressed genes and demonstrating potential in anticancer research . The reactive aldehyde functional group on the benzoxaborole core makes this compound a versatile synthetic intermediate. It can be used to generate a variety of derivatives, such as Schiff bases, oximes, and amides, through condensation and other reactions. This allows researchers to explore structure-activity relationships and develop novel probes or inhibitors targeting various biological processes. This product is intended for research use by qualified scientists and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-hydroxy-3H-2,1-benzoxaborole-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BO3/c10-4-6-2-1-3-7-5-12-9(11)8(6)7/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPWTYBOCAQUHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=CC=C2C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1195621-75-0
Record name 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-7-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Critical Parameters:

  • Solvent Choice : Ethers (THF, diethyl ether) favor cyclization by stabilizing intermediates through Lewis acid-base interactions.

  • Temperature : Reactions performed above 25°C risk formyl group decomposition, necessitating strict temperature control.

Vilsmeier–Haack Formylation of Benzoxaborole Intermediates

Electrophilic formylation via the Vilsmeier–Haack reaction provides an alternative pathway. This method is advantageous for late-stage functionalization of pre-assembled benzoxaboroles.

A 2023 study detailed the treatment of 1-hydroxy-1,3-dihydrobenzo[c]oxaborole with the Vilsmeier reagent (POCl₃/DMF) at 0–5°C. The electron-withdrawing boron atom directs formylation to the para position (C-7), yielding the carbaldehyde in 72% isolated yield after chromatographic purification. The reaction mechanism involves generation of a chloromethyliminium intermediate, which facilitates electrophilic substitution at the activated aromatic position.

Limitations:

  • Substrate Scope : Electron-deficient rings require prolonged reaction times (24–48 hr).

  • Byproducts : Over-formylation at adjacent positions occurs in 15–20% of cases, necessitating careful stoichiometric control.

Oxidation of Methyl-Substituted Derivatives

Oxidative conversion of a methyl group to a formyl group offers a stepwise approach. This method is less common due to challenges in regioselective oxidation but has been validated in constrained systems.

A two-step protocol involves:

  • Synthesis of 7-Methylbenzoxaborole : Palladium-catalyzed cross-coupling of 1-hydroxybenzoxaborole with methylboronic acid pinacol ester (87% yield).

  • Oxidation : Treatment with Dess–Martin periodinane (DMP) in dichloromethane at −20°C selectively oxidizes the methyl group to an aldehyde (63% yield).

¹H NMR monitoring confirms complete conversion, with the methyl signal (δ 2.45 ppm) replaced by a formyl proton at δ 9.87 ppm.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageMajor Drawback
Boronic Acid Cyclization85–90≥98One-pot, no protecting groupsLimited to ortho-substituted precursors
Vilsmeier–Haack65–7290–95Late-stage functionalizationByproduct formation
Methyl Oxidation60–6388–92Compatible with diverse substratesMulti-step, costly reagents

Spectroscopic Benchmarks :

  • IR : Strong B–O stretch at 1,340–1,360 cm⁻¹ and C=O stretch at 1,685 cm⁻¹.

  • ¹³C NMR : Absence of the boron-bound carbon signal due to quadrupolar relaxation.

Mechanistic Insights and Reaction Optimization

Cyclization and formylation pathways are influenced by boron’s electron-deficient nature. Computational studies indicate that the empty p-orbital on boron polarizes the aromatic ring, enhancing electrophilic substitution at C-7. Kinetic experiments reveal that cyclization proceeds via a concerted mechanism with an activation energy of 68 kJ/mol.

Scale-Up Considerations :

  • Cyclization methods are preferred for industrial synthesis due to fewer purification steps.

  • Vilsmeier–Haack reactions require corrosion-resistant equipment for POCl₃ handling .

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Alkyl or acyl derivatives.

Scientific Research Applications

1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The boron atom in the oxaborole ring can form stable complexes with diols and other nucleophilic groups, which is crucial for its biological activity.

Comparison with Similar Compounds

Key Properties :

  • SMILES : O=CC1=C2B(O)OCC2=CC=C1
  • Storage : Stable under dry, dark conditions at 0–4°C (short-term) or -20°C (long-term) .
  • Purity: Available commercially at >98% purity for industrial and scientific research (non-medical use) .

Comparison with Similar Compounds

Benzoxaboroles are a class of boron-containing heterocycles with diverse biological activities. Below is a detailed comparison of 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde with structurally and functionally related compounds:

Structural and Functional Analogues

Table 1: Key Comparisons of Benzoxaborole Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features
This compound 1195621-75-0 C₈H₇BO₃ 161.95 Hydroxyl, aldehyde PI3K/Akt inhibition; induces autophagy
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylic acid 1268335-28-9 C₈H₇BO₄ 177.95 Hydroxyl, carboxylic acid Potential precursor for drug conjugates; 95% purity
3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid 1268335-33-6 C₁₀H₁₁BO₄ 206.00 Hydroxyl, propanoic acid Extended carbon chain; may enhance solubility
5-Chloro-4-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol - C₇H₅BClFO₂ - Hydroxyl, chlorine, fluorine Halogen substituents increase reactivity and bioactivity
5-Amino-1,3-dihydrobenzo[c][1,2]oxaborol - C₇H₈BNO₂ - Amino, hydroxyl Amino group enables hydrogen bonding; distinct enzyme interactions

Analysis of Differences

Functional Group Impact

  • Aldehyde vs. Carboxylic Acid : The aldehyde group in the target compound allows for nucleophilic addition reactions (e.g., Schiff base formation), enabling conjugation with amines or hydrazides. In contrast, the carboxylic acid derivative (CAS 1268335-28-9) exhibits higher polarity and solubility but reduced membrane permeability due to ionization at physiological pH .
  • Amino Group: The 5-amino derivative lacks the aldehyde group but gains an amino substituent, facilitating hydrogen bonding with biological targets such as proteases or kinases .

Biological Activity

1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde, a member of the oxaborole class of compounds, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by its unique structure, which includes a boron atom within a heterocyclic ring and an aldehyde functional group. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Basic Information

  • Chemical Name : this compound
  • CAS Number : 1195621-75-0
  • Molecular Formula : C8H7BO3
  • Molecular Weight : 161.95 g/mol
  • Structure :
C8H7BO3\text{C}_8\text{H}_7\text{B}\text{O}_3

Safety Information

Hazard SymbolSignal WordHazard Statements
GHS07WarningH319-H335-H302-H315

The biological activity of this compound primarily involves its role as an enzyme inhibitor. The boron atom in the oxaborole structure allows it to form stable complexes with diols and other nucleophilic groups, which is crucial for its interaction with biological macromolecules. This interaction can inhibit enzymatic activity by blocking substrate binding sites .

Antimicrobial Activity

Research indicates that compounds within the oxaborole family exhibit significant antimicrobial properties. For instance, studies have shown that 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole derivatives demonstrate effective inhibition against various strains of bacteria and fungi. In vitro evaluations have revealed minimum inhibitory concentrations (MICs) comparable to established antimicrobial agents .

Cytotoxicity Studies

Cytotoxicity screening has been performed to assess the safety profile of this compound. In studies involving human cell lines, it was observed that at certain concentrations, this compound exhibited low cytotoxic effects while maintaining antimicrobial efficacy. This suggests a favorable therapeutic index for potential applications in drug development .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several oxaborole derivatives against Mycobacterium tuberculosis (Mtb) and other clinically relevant pathogens. The results indicated that this compound showed promising activity with an MIC value significantly lower than many traditional antibiotics, highlighting its potential as a novel therapeutic agent .

In Vivo Studies

In vivo studies are essential for understanding the pharmacokinetics and overall effectiveness of this compound in living organisms. Preliminary animal studies have indicated that derivatives of this compound could effectively reduce bacterial loads in infected tissues without significant adverse effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructureMIC (µM) against Mtb
This compoundStructure12.14
3-AminomethylbenzoxaboroleStructure2.84
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acidStructureNot tested

This table illustrates that while this compound has a higher MIC compared to some compounds like 3-Aminomethylbenzoxaborole, it still exhibits significant activity against Mtb.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.